molecular formula C20H15ClN4 B10780999 Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride

Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride

Cat. No.: B10780999
M. Wt: 346.8 g/mol
InChI Key: DAUDUZLZSPQASO-UHFFFAOYSA-N
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Description

Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride: is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a pyridine ring, and a benzylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline core.

    Benzylation: The benzylamine moiety is introduced through a nucleophilic substitution reaction, where benzylamine reacts with the chlorinated quinazoline-pyridine intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of benzylidene derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the pyridine ring, potentially leading to dihydroquinazoline or dihydropyridine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the pyridine ring or electrophilic substitution at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamine moiety may yield benzylidene derivatives, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.

Scientific Research Applications

Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, in cancer research, it may inhibit specific kinases or interfere with DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine
  • 6-Chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine
  • Benzyl-quinazolin-4-yl)-amine

Uniqueness

Benzyl-(6-chloro-2-pyridin-3-yl-quinazolin-4-yl)-amine; hydrochloride is unique due to the presence of both the benzylamine and pyridine moieties, which confer distinct chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

This compound’s unique structure allows it to interact with a broader range of biological targets compared to its analogs, potentially leading to more potent and selective effects in scientific research and therapeutic applications.

Properties

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

IUPAC Name

N-benzyl-6-chloro-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C20H15ClN4/c21-16-8-9-18-17(11-16)20(23-12-14-5-2-1-3-6-14)25-19(24-18)15-7-4-10-22-13-15/h1-11,13H,12H2,(H,23,24,25)

InChI Key

DAUDUZLZSPQASO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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